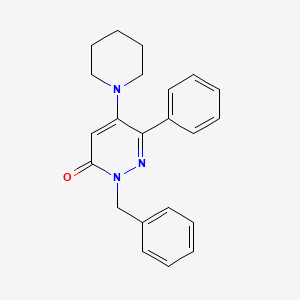

2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-21-16-20(24-14-8-3-9-15-24)22(19-12-6-2-7-13-19)23-25(21)17-18-10-4-1-5-11-18/h1-2,4-7,10-13,16H,3,8-9,14-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYRJCSIJIOXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Pyridazinone Core as a Privileged Scaffold

An In-Depth Technical Guide to the Medicinal Chemistry of 5-Amino-3(2H)-Pyridazinone Analogs

The 3(2H)-pyridazinone ring system, a six-membered diazine heterocycle, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its structural versatility and capacity for diverse functionalization have established it as a "privileged scaffold," leading to the development of compounds with a vast spectrum of pharmacological activities.[1] These activities span anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular applications.[4][5][6] The keto form of the pyridazinone ring is generally more stable and common than its enol tautomer.[7]

Within this broad class, analogs featuring a 5-amino substitution hold particular significance. This functional group often serves as a critical hydrogen bond donor or acceptor, facilitating precise interactions with biological targets and significantly influencing the therapeutic profile of the molecule. This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 5-amino-3(2H)-pyridazinone analogs for researchers and drug development professionals. We will delve into the causality behind experimental design and present validated protocols to ensure scientific integrity.

Part 1: Synthetic Strategies for 5-Amino-3(2H)-Pyridazinone Analogs

The construction of the pyridazinone core is a well-established field, with the most common and robust method being the condensation of γ-keto acids with hydrazine or its derivatives.[2] This approach provides a direct route to 6-substituted 4,5-dihydropyridazin-3(2H)-ones, which can be further modified. Another powerful strategy involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, which can yield either pyridazinones or nicotinates depending on the electronic nature of the substituents.[8][9]

The choice of synthetic route is dictated by the desired substitution pattern. For instance, introducing substituents at the N-2 position is typically achieved by using a substituted hydrazine in the initial cyclization or by subsequent alkylation of the N-H pyridazinone.

Generalized Synthetic Workflow

The following diagram illustrates a common synthetic pathway, starting from a γ-keto acid to yield a functionalized pyridazinone, which can then be further derivatized to introduce the key 5-amino group or its precursors.

Caption: Generalized Synthetic Workflow for Amino-Pyridazinones.

Experimental Protocol: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone (III)

This protocol describes the synthesis of an aromatized pyridazinone core, a crucial intermediate for further functionalization. The procedure is a self-validating system based on established literature methods, involving the dehydrogenation of a dihydropyridazinone precursor.[10]

Step 1: Synthesis of the Dihydropyridazinone Precursor (II)

-

The starting material, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (II), is first synthesized by reacting 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in an appropriate solvent like ethanol under reflux.

Step 2: Aromatization to form 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone (III)

-

Reaction Setup: Dissolve 0.039 mol of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (II) in 100 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Reagent Addition: Heat the solution to 60–70 °C. Prepare a solution of 0.043 mol of bromine in 25 mL of glacial acetic acid and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature. The rationale for dropwise addition is to control the exothermic reaction and prevent the formation of unwanted side products.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 3 hours to ensure the dehydrogenation reaction goes to completion.

-

Workup and Isolation: Cool the reaction mixture to 5 °C in an ice bath. Pour the cooled solution into a beaker containing ice water. This step precipitates the product.

-

Neutralization: Neutralize the mixture with ammonium hydroxide to convert the product to its free base form.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral (pH 7), and then dry. Recrystallize the crude product from an ethanol-water mixture to obtain the pure compound (III).

-

Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The expected mass for C₁₁H₁₀FN₂O₂ would be confirmed by high-resolution mass spectrometry (HRMS).[10]

Part 2: Structure-Activity Relationships (SAR) and Mechanistic Insights

Understanding the SAR is paramount for rational drug design. For the 5-amino-3(2H)-pyridazinone scaffold, biological activity is exquisitely sensitive to the nature and position of various substituents.

Key SAR Observations

-

The 5-Position (The Core Directive): The amino group at C-5 is often crucial. However, its modification into a vinyl group, as seen in 4-amino-5-vinyl-3(2H)-pyridazinones, can lead to a significant increase in antinociceptive (analgesic) activity.[11][12] This suggests the vinyl moiety may engage in additional favorable interactions within the target's binding site.

-

The 4-Position: This position is a key modulator of activity. A 4-nitro group confers potent antiplatelet properties, while its reduction to a 4-amino group results in powerful anti-inflammatory agents.[13] The introduction of a 4-alkoxy group, such as in the marketed anti-inflammatory drug Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), highlights the importance of this position for analgesic and anti-inflammatory effects.[11][14]

-

The 2-Position (Nitrogen): Substitution at the N-2 position directly impacts pharmacokinetics and potency. Attaching arylpiperazinylalkyl chains can introduce potent antinociceptive activity.[11] Hydrophobic substituents at this position can enhance activity, likely by improving membrane permeability or fitting into a hydrophobic pocket of the target enzyme.[13]

-

The 6-Position: This position is critical for anchoring the molecule. Large, often aromatic or heteroaromatic, substituents at C-6 are common. For example, 6-phenyl substitution is frequently employed in analogs designed as analgesic, anti-inflammatory, and antihypertensive agents.[4][15]

Caption: Key Structure-Activity Relationships of the Pyridazinone Scaffold.

Therapeutic Applications and Mechanisms of Action

The diverse substitution patterns translate into a wide array of therapeutic applications by targeting different biological pathways.

1. Anti-inflammatory and Analgesic Activity: This is one of the most prominent activities of pyridazinone analogs.[14] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs), key mediators of pain and inflammation.[11][14] Many analogs show selectivity for COX-2, the inducible isoform of the enzyme, which is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[4][11] Compounds like ABT-963 have demonstrated high selectivity for COX-2.[11] The mechanism also involves the inhibition of prostaglandin E2 (PGE2) production and the release of other inflammatory cytokines like TNF-α and IL-6.[13][16]

Caption: Mechanism of COX-2 Inhibition by Pyridazinone Analogs.

2. Cardiovascular Effects: Pyridazinone derivatives have been successfully developed as cardiovascular agents.[17] Their mechanisms include:

-

Vasodilation: Some analogs induce vasodilation, leading to antihypertensive effects.[7]

-

Phosphodiesterase (PDE) Inhibition: Many cardiotonic pyridazinones function by inhibiting PDE enzymes, particularly PDE3.[17] This inhibition leads to an increase in intracellular cAMP levels, resulting in positive inotropic (increased heart contraction force) and vasodilatory effects.

-

Antiplatelet Activity: As mentioned, 4-nitro derivatives can inhibit platelet aggregation induced by agents like arachidonic acid and ADP.[13]

3. Anticancer Activity: More recently, the pyridazinone scaffold has been explored for its anticancer potential.

-

PARP Inhibition: Several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective against cancers with specific DNA repair defects (e.g., BRCA mutations), contain a related diazine core. Marketed drugs like Olaparib feature this structural motif.[7]

-

STAT3 Inhibition: Tricyclic pyridazinone derivatives have been identified as promising inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell proliferation, survival, and metastasis.

4. Central Nervous System (CNS) Activity: The scaffold has also been optimized to target CNS receptors. For instance, specific phenoxypiperidine derivatives of 5-pyridazin-3-one have been developed as potent and selective histamine H₃ receptor inverse agonists, with potential applications in treating cognitive and sleep disorders.[18]

Quantitative SAR Data Summary

The following table summarizes the activity of representative pyridazinone analogs against various biological targets, illustrating the impact of substitution patterns.

| Compound ID | N-2 Substituent | C-4 Substituent | C-6 Substituent | Target | Activity (IC₅₀ / EC₅₀) | Reference |

| 9 | -H | -H | 4-carboxymethyloxyphenyl | Vasodilation | 0.051 µM | [7] |

| 18 | 4-methoxyphenyl hydrazide | -H | 4-methoxyphenyl | Vasodilation | 1.204 µM | [7] |

| 23a | Benzyl | (Pyrazolo fused) | Phenyl | PDE5 | Potent | [7] |

| ABT-963 | 3,4-Difluorophenyl | 3-hydroxy-3-methyl-butoxy | 4-methanesulfonyl-phenyl | COX-2/COX-1 | 276:1 selectivity | [11] |

| 8b | -H | (Piperidine fused) | Methyl | Histamine H₃ | Potent Antagonist | [18] |

Conclusion and Future Perspectives

The 5-amino-3(2H)-pyridazinone scaffold and its close analogs continue to be a highly productive platform in medicinal chemistry. The ease of synthesis and the ability to fine-tune biological activity through substitution at multiple positions ensure its continued relevance. The successful development of drugs for inflammation, cardiovascular disease, and cancer from this core structure underscores its privileged nature.

Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing new analogs with even greater selectivity for specific enzyme isoforms (e.g., COX-2) or receptor subtypes to further improve safety profiles.

-

Novel Targets: Exploring the activity of pyridazinone libraries against new and emerging biological targets.

-

Hybrid Molecules: Creating hybrid molecules that combine the pyridazinone core with other pharmacophores to achieve dual-action drugs or to overcome drug resistance.

-

Computational Modeling: Employing advanced computational techniques to refine SAR models, predict ADME properties, and guide the design of next-generation 5-amino-3(2H)-pyridazinone therapeutics.

This guide has provided a technical framework for understanding this important class of molecules, from their fundamental synthesis to their complex biological activities, offering a solid foundation for researchers aiming to innovate in this exciting field.

References

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Center for Biotechnology Information. Available at: [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

-

Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science. Available at: [Link]

-

Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Center for Biotechnology Information. Available at: [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information. Available at: [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]

-

5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation. PubMed. Available at: [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Available at: [Link]

-

Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

-

Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. Available at: [Link]

-

Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Organic and Medicinal Chemistry International Journal. Available at: [Link]

-

Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. Royal Society of Chemistry. Available at: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

-

Journal of Gazi University Health Sciences Institute Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc. DergiPark. Available at: [Link]

-

4-Amino-5-vinyl-3(2H)-pyridazinones and Related Compounds: Synthesis and Evaluation of Antinociceptive Activity. ResearchGate. Available at: [Link]

-

Synthesis and structure-activity relationship of 5-pyridazin-3-one phenoxypiperidines as potent, selective histamine H(3) receptor inverse agonists. PubMed. Available at: [Link]

-

A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. ResearchGate. Available at: [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. scispace.com [scispace.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimid… [ouci.dntb.gov.ua]

- 10. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sarpublication.com [sarpublication.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]

- 15. biomedpharmajournal.org [biomedpharmajournal.org]

- 16. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationship of 5-pyridazin-3-one phenoxypiperidines as potent, selective histamine H(3) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

novel pyridazinone derivatives for cardiovascular and analgesic research

An In-depth Technical Guide to Novel Pyridazinone Derivatives in Cardiovascular and Analgesic Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the pyridazinone scaffold, a versatile heterocyclic core that has become a focal point in the development of novel therapeutics for cardiovascular diseases and pain management. We will delve into the core mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols necessary to identify and validate promising lead compounds.

Part 1: The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "wonder nucleus" in medicinal chemistry.[1] Its chemical tractability and ability to be functionalized at various positions make it an attractive starting point for creating diverse chemical libraries.[2][3] This structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of compounds that can interact with a wide array of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[1][4][5] Consequently, pyridazinone derivatives have been successfully developed as agents for cardiovascular, analgesic, anti-inflammatory, anticonvulsant, and anticancer therapies.[3][4]

Part 2: Cardiovascular Applications: Targeting Inotropy and Vasodilation

Pyridazinone derivatives have emerged as a significant class of compounds for the treatment of cardiovascular disorders, particularly heart failure and hypertension.[3][6] Their primary mechanisms of action revolve around the modulation of intracellular second messengers and calcium sensitivity.

Mechanism of Action 1: Phosphodiesterase III (PDE-III) Inhibition

The "Why": In cardiac and smooth muscle cells, cyclic adenosine monophosphate (cAMP) is a critical second messenger that governs contractility and relaxation.[6][7] Its levels are tightly regulated by phosphodiesterase (PDE) enzymes, which catalyze its breakdown. PDE-III, specifically, is a key isoform in the cardiovascular system.[7][8] By inhibiting PDE-III, pyridazinone derivatives prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), leading to two beneficial effects:

-

Positive Inotropy (Increased Contractility): In cardiomyocytes, PKA phosphorylates calcium channels, leading to increased calcium influx and enhanced force of contraction.

-

Vasodilation (Blood Vessel Relaxation): In vascular smooth muscle cells, elevated cAMP levels lead to relaxation, reducing both preload and afterload on the heart.[6]

This dual action makes PDE-III inhibitors highly effective in managing acute and chronic heart failure.[9][10] Several pyridazinone-based compounds, such as Imazodan and Bemoradan, have been developed based on this mechanism.[6]

The following diagram illustrates the mechanism by which pyridazinone derivatives exert their cardiotonic and vasodilatory effects through PDE-III inhibition.

Caption: Selective COX-2 Inhibition by Pyridazinone Derivatives.

Experimental Protocols for Analgesic Screening

This is the foundational assay to determine potency and selectivity.

-

Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.

-

Assay Buffer: Prepare a buffer containing Tris-HCl, hematin, and a suitable antioxidant (e.g., phenol).

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the test pyridazinone derivative, a non-selective control (e.g., indomethacin), a selective control (e.g., celecoxib), and a vehicle control.

-

Reaction Initiation: Add arachidonic acid as the substrate to start the reaction.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Causality & Selectivity: Calculate the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2). A high SI value indicates desirable COX-2 selectivity.

This is a standard model for evaluating peripheral analgesic activity. [1]

-

Animal Model: Use male mice.

-

Dosing: Administer the test compound orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., aspirin).

-

Induction: After a set period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally (i.p.) to induce writhing (a characteristic stretching behavior indicative of pain).

-

Observation: Immediately after injection, count the number of writhes for each mouse over a 20-minute period.

-

Self-Validation: A statistically significant, dose-dependent reduction in the number of writhes compared to the vehicle control group confirms analgesic activity.

This protocol is critical to validate the improved safety profile. [11]

-

Animal Model: Use Wistar rats.

-

Dosing: Administer high doses of the test compound, a positive control (indomethacin), and a vehicle control orally for several consecutive days.

-

Evaluation: After the dosing period, euthanize the animals and examine their stomachs for any signs of hemorrhage or ulceration. Score the lesions based on their number and severity.

-

Validation: The absence or significant reduction of gastric lesions compared to the indomethacin group validates the gastrointestinal safety of the selective COX-2 inhibitor.

Data Presentation: COX-2 Inhibition and Selectivity

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| ABT-963 | 0.005 | 1.38 | 276 | [12] |

| A-241611 | Potent | Selective | > Celecoxib | [12] |

| Celecoxib | 0.04 | 15 | 375 | (Typical) |

| Indomethacin | 0.6 | 0.05 | 0.08 | (Typical) |

Part 4: Synthesis and Lead Optimization Workflow

The development of potent and selective pyridazinone derivatives relies on a robust synthetic strategy and a clear understanding of structure-activity relationships.

Core Synthesis Strategy

The most common and versatile method for constructing the pyridazinone ring involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as a γ-keto acid) with hydrazine or a substituted hydrazine. [3][13][14]This straightforward approach allows for the introduction of substituents at various positions of the core structure.

Caption: General Synthesis of the Pyridazinone Core.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridazinone scaffold has yielded key insights into the structural requirements for both cardiovascular and analgesic activity.

-

For COX-2 Inhibition (Analgesia):

-

Vicinal Disubstitution: Appending two appropriately substituted phenyl rings to adjacent atoms (C4/C5 or C5/C6) is a hallmark of potent and selective COX-2 inhibitors like ABT-963. [1][12] * Sulfonamide/Methanesulfonyl Moiety: The presence of a SO₂Me or SO₂NH₂ group on one of the phenyl rings is crucial for binding to the secondary pocket of the COX-2 enzyme, conferring selectivity. [12] * N2 Position: Substitution at the lactam nitrogen with moieties like an acetamide side chain can enhance analgesic and anti-inflammatory action while maintaining low ulcerogenicity. [1]

-

-

For PDE-III Inhibition (Cardiovascular):

-

C6 Position: Substitution at the C6 position with various aryl or heterocyclic groups is critical for potent PDE-III inhibitory activity. [15][11] * 4,5-Dihydro Ring: The saturated 4,5-dihydropyridazinone core is a common feature in many potent cardiotonic agents like Imazodan. [6] * Planarity: A generally planar ring structure is often desirable for maximizing positive inotropic effects. [15]

-

Caption: Drug Discovery Workflow for Pyridazinone Derivatives.

Part 5: Conclusion and Future Directions

The pyridazinone scaffold has unequivocally demonstrated its value in modern drug discovery, yielding clinical candidates and marketed drugs for both cardiovascular and inflammatory conditions. Its synthetic accessibility and rich SAR provide a fertile ground for further innovation.

Future research in this area is likely to focus on:

-

Dual-Target Agents: Designing single molecules that can, for example, inhibit both PDE-III and another relevant cardiovascular target, or combine COX-2 inhibition with other anti-inflammatory mechanisms.

-

Enhanced Selectivity: Further refining the selectivity profiles to minimize off-target effects and improve long-term safety.

-

Targeted Delivery: Developing prodrugs or formulation strategies to deliver pyridazinone derivatives specifically to the heart or inflamed tissues, maximizing efficacy while reducing systemic exposure.

The continued exploration of this remarkable heterocyclic system holds immense promise for addressing unmet needs in the treatment of cardiovascular disease and pain.

References

- Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.

- Asif, M. (n.d.). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor.

- Asif, M. (n.d.). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review.

-

Ewieda, S. Y., Ahmed, E. M., Hassan, R. A., & Hassan, M. S. A. (2023). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Drug Development Research. [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. PubMed. [Link]

-

Siddiqui, S. S., et al. (2017). Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. PubMed. [Link]

-

Gökçe, M., et al. (2003). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. PubMed. [Link]

-

Al-Ostath, O. A. H., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. [Link]

-

Al-Ghorbani, M., et al. (2020). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Bentham Science Publisher. [Link]

-

Singh, J., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. PMC. [Link]

-

Alghamdi, S., & Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]

-

Alghamdi, S., & Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. [Link]

-

Sircar, I., et al. (1987). Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure. ACS Publications. [Link]

-

Wang, T., et al. (2012). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Thieme Connect. [Link]

-

Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

Cichero, E., & Piacente, F. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

-

Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. [Link]

-

Amin, E. N., et al. (2025). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. [Link]

-

Pinzi, L., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Taylor & Francis Online. [Link]

-

El-Gohary, N. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

-

Wang, T., et al. (2011). Design, Synthesis and Structure-Activity Relationship Studies of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives as Cardiotonic Agents. De Gruyter. [Link]

-

Gökçe, M., et al. (2009). Synthesis and Evaluation of the Analgesic and Anti-Inflammatory Activity of New 3(2H)-pyridazinone Derivatives. PubMed. [Link]

-

Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. [Link]

-

Akahane, A., et al. (1980). Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinones. Yakugaku Zasshi. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

- 8. researchgate.net [researchgate.net]

- 9. jchemrev.com [jchemrev.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]

Methodological & Application

One-Pot Synthesis of 5-Amino-3(2H)-pyridazinones from Mucochloric Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinone derivatives are a cornerstone in medicinal chemistry, recognized for their extensive biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This application note provides a detailed, one-pot protocol for the synthesis of 5-amino-3(2H)-pyridazinones, a key subclass of these heterocyclic compounds, utilizing the readily available starting material, mucochloric acid. The described methodology offers a streamlined and efficient route to these valuable scaffolds, crucial for the generation of compound libraries in drug discovery programs.[4] This guide delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, and offers insights into process optimization and troubleshooting.

Introduction: The Significance of Pyridazinones in Drug Discovery

The pyridazinone core is a privileged scaffold in drug development, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[2][3] These six-membered heterocyclic compounds have been successfully incorporated into drugs targeting a variety of conditions, highlighting their versatility and potential.[1] The 5-amino-3(2H)-pyridazinone moiety, in particular, serves as a versatile intermediate, allowing for further functionalization to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[4]

Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. The one-pot reaction from mucochloric acid presents a significant improvement, offering a more direct and atom-economical approach. This method relies on the reaction of mucochloric acid, or its derivatives, with hydrazine, which proceeds through a nucleophilic attack, ring opening, and subsequent cyclization to form the stable pyridazinone ring.[4]

Reaction Mechanism and Pathway

The one-pot synthesis of 5-amino-3(2H)-pyridazinones from mucochloric acid is a sequential process involving nucleophilic substitution and cyclization. The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of a hydrazine derivative at one of the carbonyl carbons of the furanone ring of mucochloric acid.[4]

-

Ring Opening: This initial attack leads to the opening of the furanone ring, forming a linear intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl group, leading to the formation of the six-membered pyridazinone ring.

-

Amination and Tautomerization: Subsequent reaction with an amine source, often in the same pot, leads to the displacement of a leaving group (typically a halogen) at the 5-position of the pyridazinone ring, yielding the desired 5-amino-3(2H)-pyridazinone. Tautomerization then leads to the stable aromatic pyridazinone structure.

Figure 1: General reaction pathway for the one-pot synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the one-pot synthesis. Researchers should note that optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Materials and Reagents

-

Mucochloric acid

-

Hydrazine hydrate or substituted hydrazine

-

Amine of choice

-

Solvent (e.g., ethanol, acetic acid)

-

Base (e.g., sodium acetate, triethylamine)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid (1 equivalent) in the chosen solvent (e.g., ethanol).

-

Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1-1.2 equivalents) dropwise at room temperature. An exotherm may be observed.

-

Initial Cyclization: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. This initial cyclization step typically takes 1-3 hours.[5]

-

In-situ Amination: Once the formation of the pyridazinone intermediate is confirmed by TLC, cool the reaction mixture slightly. Add the desired amine (1.5-2 equivalents) and a base (e.g., sodium acetate, 2 equivalents) to the flask.

-

Final Reaction: Resume heating the mixture to reflux and continue to monitor the reaction by TLC until the starting pyridazinone intermediate is consumed. This step can take from 2 to 24 hours depending on the reactivity of the amine.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction parameters and expected outcomes based on literature precedents. These values should be considered as a starting point for optimization.

| Parameter | Condition | Expected Yield (%) | Purity (%) | Reference |

| Solvent | Ethanol, Acetic Acid | 60-85 | >95 (after purification) | [5] |

| Temperature | Reflux | - | - | [5] |

| Reaction Time | 4-24 hours | - | - | [6] |

| Base | Sodium Acetate, Triethylamine | - | - | - |

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is low, consider increasing the reaction time or temperature. The choice of solvent can also significantly impact the reaction efficiency. Acetic acid can sometimes serve as both a solvent and a catalyst, promoting the cyclization step.

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are of high purity and that anhydrous conditions are maintained if necessary. The stoichiometry of the amine and base can also be adjusted.

-

Side Product Formation: The formation of side products can occur, particularly if the reaction temperature is too high or the reaction time is excessively long. Careful monitoring by TLC is crucial to determine the optimal reaction endpoint. Purification by column chromatography is often necessary to remove impurities.

-

Causality Behind Experimental Choices: The use of a base in the amination step is critical to neutralize the acid generated during the reaction and to facilitate the nucleophilic substitution. The choice of solvent is dictated by the solubility of the starting materials and intermediates, as well as its boiling point for achieving the desired reaction temperature.

Visualization of the Experimental Workflow

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Conclusion

The one-pot synthesis of 5-amino-3(2H)-pyridazinones from mucochloric acid represents a highly efficient and practical approach for accessing this important class of heterocyclic compounds. This method is particularly valuable for applications in drug discovery and medicinal chemistry, where the rapid generation of diverse compound libraries is essential. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably synthesize these valuable building blocks for the development of new therapeutic agents.

References

-

Ibrahim, H. M., & Behbehani, H. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(2), 2348-2369. Available at: [Link].

-

Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link].

-

Li, Y., Wang, Z., & Liu, X. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3536-3547. Available at: [Link].

-

Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available at: [Link].

-

Ibrahim, H. M., & Behbehani, H. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Semantic Scholar. Available at: [Link].

-

Boukharsa, Y., Zaoui, Y., Taoufik, J., & Ansar, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available at: [Link].

-

Lattmann, E., et al. (2005). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. Available at: [Link].

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link].

-

A Novel and Convenient Protocol for Synthesis of Pyridazines: toward Analogues of GABA-A Receptor Antagonists. Amazon S3. Available at: [Link].

-

Al-Amiery, A. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2323-2331. Available at: [Link].

-

Butassi, E., & Insuasty, B. (2015). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link].

-

Szymańska, E., et al. (2018). Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. Molecules, 23(10), 2562. Available at: [Link].

-

High Yield Hydrazine Synthesis? - Powered by XMB 1.9.11. Sciencemadness.org. Available at: [Link].

-

Hatt, H. H. (1936). Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses, 16, 24. Available at: [Link].

-

Brahmayya, M., Dai, S. A., & Suen, S. Y. Synthesis of 5-substituted-3H-[1][4][6]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances. Available at: [Link].

Sources

- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biomedpharmajournal.org [biomedpharmajournal.org]

experimental procedure for nucleophilic substitution of 5-halo-pyridazinones with piperidine

Abstract & Strategic Overview

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for various cardiotonic, antihypertensive, and anti-inflammatory agents (e.g., Levosimendan, Emorfazone). The introduction of a piperidine moiety at the 5-position is a critical structural modification used to modulate lipophilicity (

This Application Note details the Nucleophilic Aromatic Substitution (

Scope of Protocol:

-

Substrate: 5-halo-pyridazin-3(2H)-ones (X = Cl, Br).[1]

-

Reagent: Piperidine (acting as both nucleophile and base).

-

Methods: Thermal Reflux (Method A) and Microwave-Assisted Synthesis (Method B).

Mechanistic Insight

The reaction proceeds via a classical Addition-Elimination (

-

Activation: The pyridazinone ring is electron-deficient.[3] The imine-like nitrogen at position 2 and the carbonyl at position 3 withdraw electron density, making C-5 highly electrophilic.

-

Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks C-5, disrupting the aromaticity and forming a resonance-stabilized Meisenheimer-like

-complex. -

Elimination: The intermediate collapses to restore aromaticity, expelling the halide ion (

). -

Acid Scavenging: A second equivalent of piperidine (or an auxiliary base) neutralizes the generated

.

Critical Note on Regioselectivity: If the starting material is a 4,5-dihalo-pyridazinone , the nucleophilic attack generally prefers the 4-position due to vinylogous amide resonance and lower steric hindrance. To specifically target the 5-position using this protocol, the starting material should be a 5-halo-4-hydro or 5-halo-4-alkyl derivative.

Mechanism Visualization

Figure 1: Mechanistic pathway for the

Experimental Protocols

Materials & Reagents

-

Substrate: 5-Chloro-2-phenylpyridazin-3(2H)-one (or analogous 5-bromo derivative).

-

Nucleophile: Piperidine (ReagentPlus®, 99%).

-

Solvent: Ethanol (Absolute) or Acetonitrile (ACN).

-

Base (Optional): Potassium Carbonate (

) if using stoichiometric piperidine.

Method A: Thermal Reflux (Standard Benchtop)

Best for scale-up and laboratories without microwave reactors.

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 1.0 mmol of the 5-halo-pyridazinone substrate to the flask.

-

Solvent: Add 10-15 mL of absolute ethanol. Stir to suspend/dissolve.

-

Addition: Add 2.5 mmol (approx. 2.5 equiv) of piperidine dropwise.

-

Note: Excess piperidine acts as the acid scavenger. Alternatively, use 1.1 equiv piperidine and 1.5 equiv

.

-

-

Reaction: Heat the mixture to reflux (

) for 6–8 hours . -

Monitoring: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting material spot (

) and the appearance of a lower -

Workup:

-

Concentrate the solvent to

20% volume under reduced pressure. -

Pour the residue into 50 mL of crushed ice-water .

-

Stir vigorously for 15 minutes to induce precipitation.

-

-

Purification: Filter the solid, wash with cold water (

), and recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for library generation and rapid optimization.

-

Setup: Use a 10 mL microwave-compatible pressure vial with a magnetic stir bar.

-

Charging: Add 1.0 mmol of substrate and 2.0 mL of Ethanol.

-

Addition: Add 3.0 mmol of piperidine. Cap the vial securely.

-

Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).

-

Temperature:

-

Power: Dynamic (Max 200W)

-

Time: 10–15 minutes

-

Pressure Limit: 200 psi

-

-

Workup: Cool the vial to room temperature using compressed air. Pour contents onto ice-water and filter as described in Method A.

Workflow Visualization

Figure 2: Operational workflow comparing thermal and microwave synthesis routes.

Data Analysis & Validation

Successful substitution is confirmed by the shift in proton signals and mass spectrometry.

Table 1: Expected Analytical Data

| Technique | Parameter | Observation (Diagnostic) |

| Piperidine Ring | Multiplets at | |

| Pyridazinone Ring | Appearance of singlet at C-4 ( | |

| C-5 Shift | Upfield shift of C-5 ( | |

| MS (ESI) | Molecular Ion | |

| IR | Carbonyl | Strong stretch at 1660–1680 |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Reaction.

-

Cause: Piperidine hydrochloride salt formation may stall the reaction.

-

Solution: Add an inorganic base (

or

-

-

Issue: Regioisomer Formation (if using dihalo-substrate).

-

Cause: Competition between C-4 and C-5.

-

Solution: This protocol is optimized for 5-halo substrates. If using 4,5-dichloro, expect the 4-amino product as the major isomer. To force C-5 substitution on a dihalo system, steric bulk at C-4 or specific solvent effects (e.g., water) are required, but separation will be necessary.

-

-

Issue: Oily Product.

-

Solution: If the product does not precipitate in ice water, extract with Dichloromethane (DCM), dry over

, and triturate with Diethyl Ether/Hexane to induce crystallization.

-

References

-

Al-Saleh, B., et al. (2006). Microwaves in organic synthesis: Synthesis of pyridazinones, phthalazinones and pyridopyridazinones from 2‐oxo‐arylhydrazones under microwave irradiation.[5] Journal of Heterocyclic Chemistry, 43(6), 1575–1581.[5] [Link]

-

Rathish, I. G., et al. (2012). Synthesis and blood glucose lowering effect of novel pyridazinone substituted benzenesulfonylurea derivatives. European Journal of Medicinal Chemistry. [Link]

-

Sotelo, E., et al. (2002). Efficient nucleophilic aromatic substitution on 4,5-dihalopyridazin-3(2H)-ones under microwave irradiation. Synthetic Communications. [Link]

Sources

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Sci-Hub. Microwaves in organic synthesis: Synthesis of pyridazinones, phthalazinones and pyridopyridazinones from 2‐oxo‐arylhydrazones under microwave irradiation / Journal of Heterocyclic Chemistry, 2006 [sci-hub.sg]

crystallization and purification methods for 2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone

Application Note: Crystallization and Purification Methodologies for 2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone

Executive Summary

The synthesis of This compound presents a classic challenge in heterocyclic process chemistry: controlling and purifying regioisomers generated during nucleophilic substitution. While the pyridazinone scaffold is a privileged structure in drug discovery (exhibiting analgesic, anti-inflammatory, and cardiotonic properties), the introduction of the piperidine moiety at the C-5 position, adjacent to a bulky C-6 phenyl group, is sterically demanding.

This guide details a robust purification strategy focusing on the separation of the desired 5-piperidino target from the thermodynamically favored 4-piperidino regioisomer and the N-benzylated precursors. We prioritize fractional crystallization over chromatography to ensure scalability and cost-efficiency.

Chemical Context & Impurity Profile

To design an effective purification protocol, one must understand the origin of impurities. The synthesis typically proceeds via the nucleophilic substitution of 4,5-dichloro-2-benzyl-6-phenyl-3(2H)-pyridazinone with piperidine.

-

Target Molecule: this compound.

-

Primary Impurity (Regioisomer): 2-benzyl-6-phenyl-4-piperidino -3(2H)-pyridazinone.

-

Secondary Impurities: Unreacted starting material (dichloropyridazinone), hydrolyzed by-products (monohydroxy compounds), and residual benzyl chloride.

Figure 1: Reaction Pathway and Impurity Generation

Caption: Divergent reaction pathways leading to the target C-5 substituted product and the competitive C-4 regioisomer.

Experimental Protocols

Protocol A: Crude Isolation (Work-up)

Objective: Remove bulk solvents, excess piperidine, and water-soluble salts to prepare a solid for crystallization.

Reagents:

-

Reaction Mixture (in Ethanol or DMF)[4]

-

Deionized Water (Ice-cold)

-

0.1 M HCl (aq)

Procedure:

-

Quench: Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The hydrophobic pyridazinone derivatives will precipitate.

-

Filtration vs. Extraction:

-

If a solid forms immediately: Filter the crude solid and wash with cold water.[2]

-

If an oil forms (common due to piperidine mixtures): Extract with EtOAc (3x).

-

-

Acid Wash (Critical): Wash the organic layer with 0.1 M HCl .

-

Rationale: This removes unreacted piperidine (forming water-soluble piperidinium chloride). Do not use strong acid or high concentrations, as the pyridazinone nitrogen can be protonated, reducing yield.

-

-

Drying: Dry organic phase over anhydrous

, filter, and concentrate in vacuo to obtain the crude solid.

Protocol B: Fractional Crystallization (Purification)

Objective: Isolate the 5-piperidino isomer. The 4-piperidino isomer is typically more soluble in polar protic solvents due to the lack of steric shielding from the phenyl ring, allowing for separation based on differential solubility.

Solvent System: Ethanol (EtOH) / Water or Ethyl Acetate / Hexane. Recommended System: Hot Ethanol Recrystallization .

Step-by-Step Methodology:

-

Dissolution:

-

Transfer crude solid to a round-bottom flask.

-

Add absolute Ethanol (10 mL per gram of crude).

-

Heat to reflux (

).[2] If the solid does not dissolve completely, add EtOAc dropwise until clear. -

Note: If a small amount of dark insoluble material remains, filter hot through a Celite pad.

-

-

Nucleation & Cooling:

-

Remove from heat and allow the flask to cool slowly to room temperature (approx.

) over 2 hours. Rapid cooling precipitates impurities. -

Seeding: If available, add a seed crystal of the pure 5-piperidino compound at

.

-

-

Differentiation Phase:

-

Once at room temperature, inspect crystals.[7] The 5-piperidino derivative typically forms pale yellow needles or prisms .

-

Place the flask in a refrigerator (

) for 12 hours to maximize yield.

-

-

Filtration:

-

Filter the crystals under vacuum.

-

Wash: Wash with a minimal amount of ice-cold Ethanol.

-

Filtrate Check: The mother liquor is likely enriched with the 4-piperidino isomer and other impurities. Do not discard until purity is confirmed.

-

-

Purity Check (TLC/HPLC):

-

Run TLC (Mobile Phase: EtOAc:Hexane 3:7).

-

The 5-piperidino isomer usually has a slightly higher

value than the 4-piperidino isomer due to the steric bulk of the phenyl group reducing interaction with the silica stationary phase.

-

Data: Solubility Profile for Solvent Selection

| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |

| Water | Insoluble | Insoluble | Anti-solvent |

| Ethanol | Sparingly Soluble | Soluble | Ideal for Crystallization |

| Ethyl Acetate | Soluble | Very Soluble | Good for extraction, poor for crystallization alone |

| Hexane | Insoluble | Sparingly Soluble | Anti-solvent |

| DMSO | Very Soluble | Very Soluble | Avoid (hard to remove) |

Characterization & Validation

To ensure the isolated product is the correct regioisomer, specific spectroscopic signatures must be verified.

-

Melting Point: The 5-piperidino derivative generally exhibits a melting point in the range of 148–152°C (dependent on specific polymorphs), whereas the 4-piperidino isomer often melts lower due to less efficient crystal packing.

-

1H-NMR (Diagnostic):

-

H-4 Proton: Look for a sharp singlet around

7.5 - 7.7 ppm . -

Differentiation: In the 4-piperidino isomer, the remaining proton is at H-5. The chemical shift and coupling to the C-6 phenyl ring (if any long-range coupling exists) will differ. The H-4 proton in the 5-piperidino target is deshielded by the adjacent carbonyl and the nitrogen of the piperidine.

-

-

IR Spectroscopy:

-

Strong carbonyl stretch (

) at 1650–1660 cm⁻¹ .

-

Figure 2: Purification Logic Flow

Caption: Decision tree for the isolation and purification of the target pyridazinone.

References

-

BenchChem. Application Notes and Protocols for the Synthesis of Pyridazinone Derivatives. Retrieved from .

-

National Center for Biotechnology Information (NCBI). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. PMC6767123. Retrieved from .

-

Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from .

-

Organic Chemistry Portal. Synthesis of Pyridazines and Pyridazinones. Retrieved from .

-

Chem-Impex. 3(2H)-Pyridazinone Product Properties and Applications. Retrieved from .

Sources

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. EP0201765A2 - 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it - Google Patents [patents.google.com]

- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-Benzyloxy-2-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro COX-2 Inhibition Assay Protocol for Pyridazinone Derivatives

Abstract & Rationale

Pyridazinone derivatives represent a privileged scaffold in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] Unlike traditional NSAIDs that often target the arginine-120 residue common to both isoforms, pyridazinone derivatives are designed to exploit the secondary hydrophobic pocket of COX-2, accessible due to the Val523 residue (active site volume expansion) compared to the Ile523 in COX-1.

This application note details a robust Colorimetric COX (Peroxidase) Inhibitor Screening Assay specifically optimized for pyridazinone derivatives. While fluorometric methods exist, the colorimetric TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) assay is selected here for its high Z-factor, cost-effectiveness, and resistance to autofluorescence often observed with extended conjugated systems found in synthetic pyridazinones.

Mechanistic Principles

The assay does not measure the cyclooxygenase activity (AA

-

Cyclooxygenase Reaction: Arachidonic Acid (AA) is converted to PGG2.[3]

-

Peroxidase Reaction: PGG2 is reduced to PGH2.[3] This reduction requires two electrons, which are donated by TMPD.

-

Signal Generation: The oxidation of TMPD yields a distinct blue color with an absorbance maximum at 590 nm .

Mechanistic Pathway[1][4][5]

Figure 1: Coupled enzymatic reaction pathway. The assay quantifies COX inhibition by monitoring the peroxidase-driven oxidation of TMPD.[3]

Materials & Preparation

Reagents

-

Enzymes:

-

Substrate: Arachidonic Acid (AA).[3][4][5][6] Note: AA is sensitive to oxidation. Store under nitrogen/argon.

-

Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Cofactor: Heme (Hematin). Critical: COX enzymes require heme for activity.

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0).

-

Inhibitors:

Compound Preparation (Critical for Pyridazinones)

Pyridazinone derivatives are often lipophilic. Proper solubilization is vital to prevent precipitation in the aqueous buffer.

-

Stock Solution: Dissolve derivatives in 100% DMSO to a concentration of 10 mM or 20 mM.

-

DMSO Tolerance: COX enzymes are sensitive to organic solvents. The final DMSO concentration in the well must not exceed 2-5% .

-

Recommendation: Aim for <2% final DMSO.

-

-

Serial Dilution: Prepare 10x working stocks in Assay Buffer (containing 10% DMSO) so that adding 10 µL to a 100 µL reaction yields 1% final DMSO.

Experimental Protocol

Assay Volume: 220 µL (Standard 96-well plate format) Temperature: 25°C (Room Temperature)

Step-by-Step Workflow

-

Buffer Prep: Equilibrate Assay Buffer to 25°C.

-

Heme Preparation: Dilute Heme stock in Assay Buffer. (Heme is often supplied in DMSO; dilute such that final DMSO is negligible).

-

Enzyme Activation: Mix COX-2 enzyme with diluted Heme. Let stand for 15 minutes on ice to allow the heme cofactor to bind the apoenzyme.

-

Plate Loading:

-

Background Wells: 150 µL Buffer + 10 µL Heme + 10 µL Solvent (DMSO).

-

100% Activity Wells: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Solvent (DMSO).

-

Inhibitor Wells: 150 µL Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Pyridazinone Derivative (at varying concentrations).

-

-

Pre-Incubation (Crucial): Incubate the plate for 10 minutes at 25°C .

-

Why? Pyridazinones often exhibit time-dependent binding kinetics. Skipping this step leads to underestimation of potency (higher IC50).

-

-

Initiation: Add 20 µL of Colorimetric Substrate (TMPD) followed immediately by 20 µL of Arachidonic Acid to all wells.

-

Readout: Shake plate for 5 seconds. Incubate for 2 minutes. Measure Absorbance at 590 nm .[3][7]

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the colorimetric COX-2 inhibition assay.

Data Analysis & Interpretation

Calculate Percent Inhibition

Subtract the average Background (No Enzyme) absorbance from all values.

IC50 Determination

Plot log[Inhibitor Concentration] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic equation/Sigmoidal dose-response) to determine the IC50.

Selectivity Index (SI)

To validate the pyridazinone scaffold's design goal:

Summary Table: Expected Reference Values

| Compound | Mechanism | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Celecoxib | Selective COX-2 | > 15 | 0.04 - 0.07 | > 200 |

| Indomethacin | Non-Selective | 0.02 | 0.60 | 0.03 (COX-1 selective) |

| Pyridazinone (Target) | Selective COX-2 | > 100 (Desired) | < 0.1 (Desired) | > 1000 (Target) |

Troubleshooting & Optimization (Expert Insights)

Issue: High Background Absorbance

-

Cause: Oxidized TMPD or spontaneous AA oxidation.

-

Fix: Prepare TMPD and AA solutions immediately before use. Keep AA on ice and under dark conditions. Ensure the "Background" wells contain everything except the enzyme.

Issue: Low Enzyme Activity (Low Signal)

-

Cause: Inactive Heme or Enzyme degradation.

-

Fix: Heme is unstable in aqueous solution over long periods. Prepare fresh Heme. Ensure the enzyme was stored at -80°C and not subjected to repeated freeze-thaw cycles.

Issue: Precipitation of Pyridazinone

-

Cause: Low aqueous solubility (common with this scaffold).

-

Fix: Check the wells visually for turbidity before adding the substrate. If precipitation occurs, lower the maximum concentration tested or increase DMSO slightly (up to 5% max, but run a vehicle control with 5% DMSO to normalize).

Issue: Interference (False Positives)

-

Cause: Some pyridazinone derivatives may have intrinsic absorbance near 590 nm or redox activity that interacts with TMPD directly.

-

Fix: Run an "Inhibitor Control": Buffer + Inhibitor + TMPD (No Enzyme). If this turns blue, your compound is chemically oxidizing TMPD.

References

-

Abdel-Aziz, M., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors. Bioorganic Chemistry.[4][5] Retrieved from [Link] (Representative Search Result)

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition.[7] Journal of Medicinal Chemistry, 50(7), 1425–1441. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis and Characterization of 2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 2-benzyl-6-phenyl-5-piperidino-3(2H)-pyridazinone. Pyridazinone derivatives are a significant class of heterocyclic compounds with a wide range of reported biological activities, making their accurate characterization critical in pharmaceutical research and development.[1][2][3][4] The developed reversed-phase HPLC (RP-HPLC) method provides excellent separation and resolution, enabling reliable determination of the main component and potential impurities. This document provides a complete protocol, including system suitability requirements, method validation guidelines, and troubleshooting, designed for researchers, quality control analysts, and drug development professionals.

Introduction

The pyridazinone core is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting diverse pharmacological properties, including antihypertensive, anti-inflammatory, and antimicrobial activities.[4][5] The specific compound, this compound, combines several key pharmacophores: a pyridazinone ring, a benzyl group, a phenyl ring, and a piperidine moiety. Accurate and reliable analytical methods are essential to determine the purity, stability, and concentration of such active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds common in the pharmaceutical industry.[6][7] This note describes a straightforward isocratic RP-HPLC method using a C18 stationary phase and UV detection, which is a standard and reliable approach for nitrogen-containing heterocyclic compounds.[6][8] The methodology is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[9][10][11]

Experimental Design and Rationale

Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Rationale: C18 columns are the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds. The aromatic and aliphatic moieties of the target analyte are expected to interact well with this stationary phase.[6]

-

-

Mobile Phase: Acetonitrile (ACN) and Water (HPLC Grade).

-

Rationale: ACN is a common organic modifier in RP-HPLC, providing good peak shape and lower backpressure compared to methanol. A simple binary mixture with water allows for easy preparation and robust performance.

-

-

Solvents & Reagents: HPLC grade Acetonitrile, HPLC grade Water, reference standard of this compound (>99% purity).

Chromatographic Conditions

The following conditions were established as a starting point for the analysis. Adjustments may be permissible within the guidelines of USP <621> as long as system suitability criteria are met.[12][13]

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

-

Rationale for Wavelength Selection: The presence of multiple aromatic rings (phenyl, benzyl, pyridazinone) in the molecule suggests strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides a good balance of sensitivity and specificity. A full UV scan using a PDA detector is recommended during method development to determine the absorbance maximum for optimal sensitivity.

Protocols

Protocol 1: Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (ACN:Water 65:35). Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

-

Sample Preparation (100 µg/mL): Accurately weigh an amount of the sample powder equivalent to 10 mg of the active ingredient. Transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, allow to cool to room temperature, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is a regulatory requirement to ensure data integrity.[14] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.[13][15]

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[12][13] |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance. |

| Precision (%RSD) | ≤ 2.0% for peak area | Demonstrates the repeatability and consistency of the system.[12][13] |

Protocol 3: Analytical Procedure Validation Outline

To ensure the method is suitable for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[9]

-

Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the reference standard to demonstrate that there is no interference at the retention time of the analyte.

-

Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 25, 50, 100, 150, 200 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[9]

-

Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The Relative Standard Deviation (%RSD) for both should be ≤ 2.0%.

-

-

Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified lower and upper concentration limits.[9]

-

Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and observe the effect on the results. System suitability parameters should remain within acceptance criteria.

Workflow and Data Analysis

The overall workflow for the analysis is depicted below.

Caption: HPLC analysis workflow from preparation to reporting.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No peaks or very small peaks | Injection error; Air bubble in pump or flow line; Detector lamp off. | Check autosampler sequence and vial; Purge the pump and flow lines; Ensure detector lamp is on and warmed up. |

| High backpressure | Blockage in the system (e.g., guard column, column frit); Mobile phase precipitation. | Replace guard column; Back-flush the column (disconnect from detector first); Ensure mobile phase components are fully miscible and filtered. |

| Peak tailing or fronting | Column degradation; Sample overload; Inappropriate mobile phase pH. | Replace the column; Reduce sample concentration; While not used here, adding a buffer to the mobile phase can improve the peak shape of ionizable compounds. |

| Shifting retention times | Change in mobile phase composition; Fluctuation in column temperature; Pump malfunction (inconsistent flow). | Prepare fresh mobile phase; Ensure column oven is stable; Service the pump. |

| Split peaks | Clogged column inlet frit; Column void or channeling. | Replace the column frit or the entire column. |

Conclusion

This application note provides a comprehensive and scientifically grounded starting point for the HPLC analysis of this compound. The described RP-HPLC method is simple, robust, and suitable for routine quality control and research applications. The protocol emphasizes the importance of system suitability and provides a clear pathway for method validation in accordance with international regulatory standards, ensuring the generation of trustworthy and reliable analytical data.

References

- MTC USA. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.

- MTC USA. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.

- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example. YouTube.

- Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.

- Pharmaguideline. System Suitability in HPLC Analysis.

- ICH. Quality Guidelines.

- El-Gazzar, A. R. B. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry.

- ResearchGate. Physicochemical properties of Pyridazinone.

- Al-Suhaimi, K. S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.

- Grinevich, O. I., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.

- USP.org. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.

- Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.

- Oxford Academic. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science.

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.

- Grinevich, O. I., et al. (2025). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate.

- Helfferich, F. G., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.

- Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.

- Sigma-Aldrich. 6-Phenyl-3(2H)-pyridazinone 98%.